N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

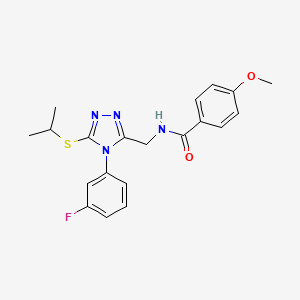

The compound N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide belongs to the 1,2,4-triazole class of heterocyclic molecules. Its structure features:

- A 1,2,4-triazole core substituted at the 4-position with a 3-fluorophenyl group and at the 5-position with an isopropylthio moiety.

- A 4-methoxybenzamide group attached via a methylene linker to the triazole ring.

The isopropylthio group contributes to lipophilicity, while the 4-methoxybenzamide moiety may influence solubility and hydrogen-bonding interactions. Structural confirmation of such compounds typically relies on IR, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name |

N-[[4-(3-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN4O2S/c1-13(2)28-20-24-23-18(25(20)16-6-4-5-15(21)11-16)12-22-19(26)14-7-9-17(27-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZQFDRMEFNCJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(N1C2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound with potential applications in medicinal chemistry. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring and a methoxybenzamide moiety, which are significant for its biological interactions. The presence of the fluorophenyl and isopropylthio groups may enhance its lipophilicity and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN3OS |

| Molecular Weight | 353.43 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease pathways, enhancing its potential as a therapeutic agent.

- Receptor Modulation : It may bind to specific receptors, leading to modulation of signaling pathways that are crucial in various diseases.

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds exhibit antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains and fungi.

Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than standard antibiotics.

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to induce apoptosis in cancer cells.

Research Findings :

- In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells.

- Mechanistic studies revealed that it may activate apoptotic pathways by upregulating pro-apoptotic proteins.

Antiviral Activity

Preliminary studies have indicated that similar compounds can exhibit antiviral effects by increasing intracellular levels of antiviral proteins.

Example : A related study on benzamide derivatives showed that they could inhibit viral replication by modulating host immune responses.

Comparison with Similar Compounds

Structural Variations in 1,2,4-Triazole Derivatives

Key structural differences among analogs lie in substituents at the 4-position (R₁) , 5-position (R₂) , and the benzamide group (R₃) . These modifications impact physicochemical properties and biological activity.

Key Observations:

Fluorine and trifluoromethyl groups enhance metabolic stability and electron-withdrawing properties .

Tautomerism :

- The target compound and analogs (e.g., derivatives) exist predominantly in the thione tautomeric form (C=S), as confirmed by IR data (νC=S at ~1247–1255 cm⁻¹ and absence of νS-H) .

Synthetic Routes :

- Most compounds are synthesized via S-alkylation of triazole-thiol intermediates under basic conditions (e.g., NaOH or InCl₃ catalysis) .

Spectral and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.